Dramatic Improvement in Trans/Cis Selectivity and Enantiomeric Excess vs. Ethyl Diazoacetate
In the cyclopropanation of styrene catalyzed by a chiral ruthenium phthalocyanine complex, switching the carbene precursor from ethyl diazoacetate (EDA) to tert-butyl diazoacetate (tBDA) led to a dramatic improvement in stereocontrol [1]. The trans/cis ratio increased more than eightfold, and the enantiomeric excess more than doubled.
| Evidence Dimension | Trans/cis diastereoselectivity and enantiomeric excess (ee) |
|---|---|
| Target Compound Data | Trans/cis ratio: 49:1; Enantiomeric excess: 71% ee |
| Comparator Or Baseline | Ethyl diazoacetate (EDA): Trans/cis ratio: 6:1; Enantiomeric excess: 27% ee |
| Quantified Difference | Trans/cis ratio improved by 8.2-fold (6:1 to 49:1); Enantiomeric excess improved by 44 percentage points (27% to 71%) |
| Conditions | Cyclopropanation of styrene with 0.02 mol% chiral Ru-phthalocyanine catalyst in CH2Cl2 at room temperature. |
Why This Matters
This demonstrates that the steric bulk of tBDA is essential for achieving high stereoselectivity in this catalytic system, making it irreplaceable for applications requiring high diastereo- and enantiocontrol.
- [1] Dmitrienko, A., Kroitor, A., Demina, L., Kirakosyan, G., Gorbunova, Y., et al. (2025). How far is far? Weak noncovalent interactions govern enantioselective cyclopropanation catalyzed by ruthenium phthalocyanine with remote (R)-BINOL substituents. Journal of Catalysis, 452, 116443. View Source
